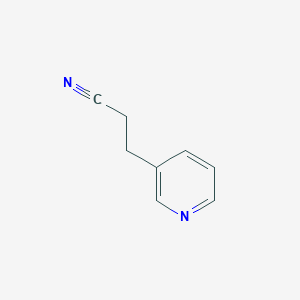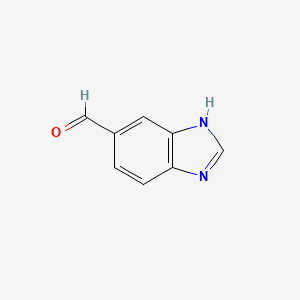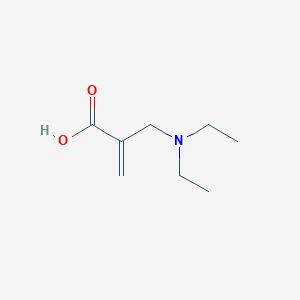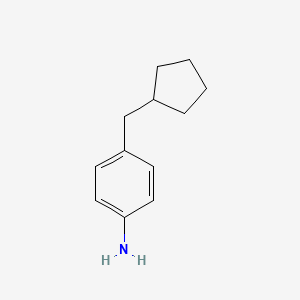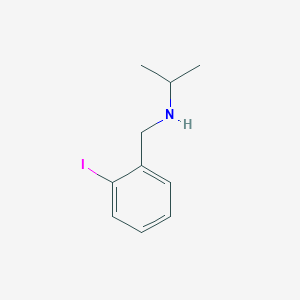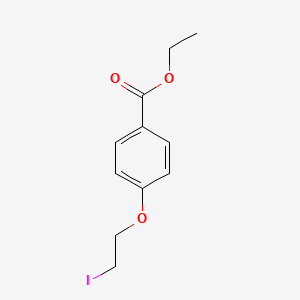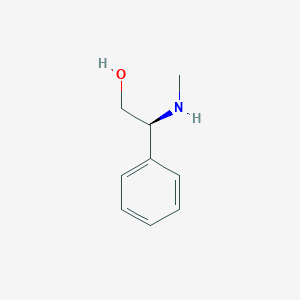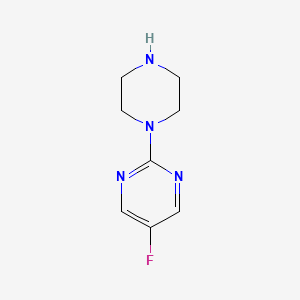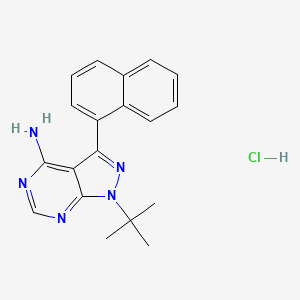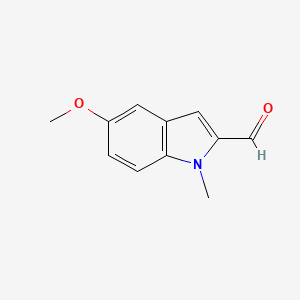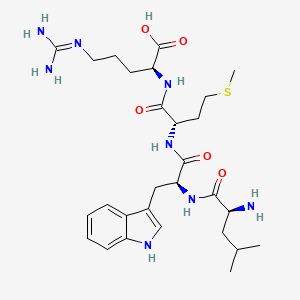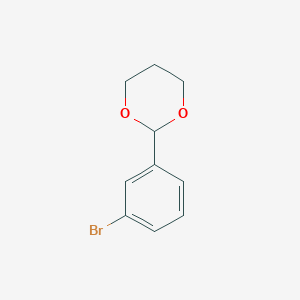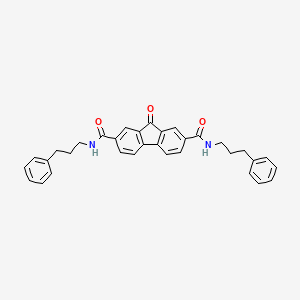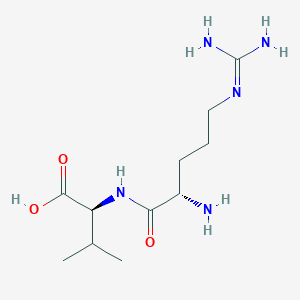
Arginyl-Valine
Übersicht
Beschreibung
Arginyl-Valine is a dipeptide composed of the amino acids L-arginine and L-valine. It is a small molecule with the chemical formula C11H23N5O3 and a molecular weight of 273.33 g/mol . This compound is of interest due to its potential biological and chemical properties, making it a subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Arginyl-Valine can be synthesized through peptide bond formation between L-arginine and L-valine. This process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including automated peptide synthesizers that can efficiently produce peptides in high yields. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized dipeptide to ensure its purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Arginyl-Valine can undergo various chemical reactions, including:
Oxidation: The amino acid residues in this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the guanidino group of arginine or the carboxyl group of valine.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups of the dipeptide.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and pH levels to ensure specificity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxy derivatives, while reduction can yield reduced forms of the dipeptide with altered functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Arginyl-Valine is used as a model compound to study peptide bond formation and the behavior of dipeptides under various chemical conditions. It serves as a reference for understanding the reactivity and stability of peptide bonds .
Biology
In biological research, this compound is studied for its role in protein synthesis and its potential effects on cellular functions. It is used in experiments to investigate the mechanisms of peptide transport and metabolism in cells .
Medicine
This compound has potential therapeutic applications due to its constituent amino acids. L-arginine is known for its role in nitric oxide production, which is important for cardiovascular health, while L-valine is essential for muscle metabolism and repair. The dipeptide may have synergistic effects that enhance these biological functions .
Industry
In the industrial sector, this compound is used in the production of specialized peptides and as an additive in formulations requiring specific peptide sequences. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of Arginyl-Valine involves its interaction with cellular receptors and enzymes. L-arginine, a component of the dipeptide, is a precursor to nitric oxide, which plays a crucial role in vasodilation and blood flow regulation. L-valine is involved in protein synthesis and energy production in muscle cells. The combined effects of these amino acids contribute to the overall biological activity of this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arginyl-Leucine: Similar to Arginyl-Valine, this dipeptide contains L-arginine and L-leucine. It shares similar properties but differs in its hydrophobicity and side chain interactions.
Valyl-Arginine: This dipeptide has the same amino acids as this compound but in reverse order. The sequence reversal can affect its biological activity and stability.
Arginyl-Isoleucine: Another dipeptide with L-arginine and L-isoleucine, differing in the side chain structure of the second amino acid.
Uniqueness
This compound is unique due to its specific combination of L-arginine and L-valine, which imparts distinct chemical and biological properties. The presence of L-arginine allows for nitric oxide production, while L-valine contributes to muscle metabolism. This combination makes this compound particularly interesting for studies related to cardiovascular health and muscle function .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N5O3/c1-6(2)8(10(18)19)16-9(17)7(12)4-3-5-15-11(13)14/h6-8H,3-5,12H2,1-2H3,(H,16,17)(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQIJMOLTMGJLO-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426329 | |
| Record name | Arginyl-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arginylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028722 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2896-20-0 | |
| Record name | Arginyl-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arginylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028722 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


